2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide
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Description
2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide is a useful research compound. Its molecular formula is C23H23N5O5 and its molecular weight is 449.467. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “2,3-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide” contains an indole nucleus and a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . Indole derivatives have been found to bind with high affinity to multiple receptors , and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines can make specific interactions with different target receptors .
Biochemical pathways
Indole derivatives and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines can interact with a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
Result of action
Indole derivatives and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have been associated with a variety of cellular effects due to their broad-spectrum biological activities .
Action environment
The action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-30-16-7-4-6-15(14-16)22-26-25-19-10-11-20(27-28(19)22)33-13-12-24-23(29)17-8-5-9-18(31-2)21(17)32-3/h4-11,14H,12-13H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSDSASXLNBSDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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